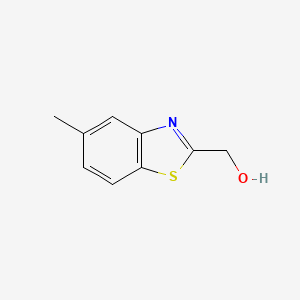

(5-Methyl-1,3-benzothiazol-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(5-methyl-1,3-benzothiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-2-3-8-7(4-6)10-9(5-11)12-8/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRRZNYKSUFWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188235-07-5 | |

| Record name | (5-methyl-1,3-benzothiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Pathways of 5 Methyl 1,3 Benzothiazol 2 Yl Methanol

Reactions Involving the Hydroxyl Group (—CH2OH)

The hydroxyl group (—CH2OH) attached to the C2 position of the benzothiazole (B30560) ring is a primary alcohol and thus undergoes typical reactions of this functional group, including esterification, etherification, oxidation, and nucleophilic substitution.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of (5-Methyl-1,3-benzothiazol-2-yl)methanol can be readily converted to an ester. This is typically achieved through reaction with a carboxylic acid, acid anhydride (B1165640), or acyl chloride in the presence of an acid or base catalyst. A common laboratory method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Another efficient method is the reaction with an acid anhydride, like acetic anhydride, often in the presence of a base such as pyridine (B92270) or a solid acid catalyst. This reaction is generally exothermic and can be performed under mild conditions. cetjournal.ithzdr.de

For instance, the esterification with acetic anhydride would yield (5-Methyl-1,3-benzothiazol-2-yl)methyl acetate (B1210297). The general reaction is as follows:

this compound + Acetic Anhydride → (5-Methyl-1,3-benzothiazol-2-yl)methyl acetate + Acetic Acid

| Reactant | Reagent | Product |

| This compound | Carboxylic Acid / Acid Anhydride / Acyl Chloride | (5-Methyl-1,3-benzothiazol-2-yl)methyl ester |

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Due to the relatively acidic nature of the N-H proton in the benzothiazole ring, care must be taken with the choice of base to selectively deprotonate the hydroxyl group.

Oxidation to Carbonyls and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, yielding 5-Methyl-1,3-benzothiazole-2-carbaldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this transformation in a laboratory setting. Analogous oxidations of similar heterocyclic methanols have been well-documented. For example, the oxidation of 2-methylbenzothiazole (B86508) can lead to the formation of benzothiazole-2-carbaldehyde. nih.gov

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 5-Methyl-1,3-benzothiazole-2-carbaldehyde |

| This compound | Dess-Martin Periodinane | 5-Methyl-1,3-benzothiazole-2-carbaldehyde |

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-Methyl-1,3-benzothiazole-2-carboxylic acid. This reaction typically requires more forcing conditions, such as heating.

| Starting Material | Oxidizing Agent | Product |

| This compound | Potassium Permanganate (KMnO4) | 5-Methyl-1,3-benzothiazole-2-carboxylic acid |

| This compound | Chromic Acid (H2CrO4) | 5-Methyl-1,3-benzothiazole-2-carboxylic acid |

Nucleophilic Substitution Reactions

The hydroxyl group of this compound can be converted into a better leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution reactions. A common method for converting a primary alcohol to an alkyl chloride is by reaction with thionyl chloride (SOCl2), often in the presence of a base like pyridine. ccspublishing.org.cnresearchgate.net This reaction proceeds via a chlorosulfite ester intermediate. masterorganicchemistry.com The resulting (5-Methyl-1,3-benzothiazol-2-yl)methyl chloride is then susceptible to attack by a wide range of nucleophiles.

this compound + SOCl2 → (5-Methyl-1,3-benzothiazol-2-yl)methyl chloride + SO2 + HCl

| Substrate | Reagent | Product |

| This compound | Thionyl Chloride (SOCl2) | (5-Methyl-1,3-benzothiazol-2-yl)methyl chloride |

Reactivity of the Benzothiazole Ring System

The benzothiazole ring is an aromatic system, and its reactivity is influenced by the electron-withdrawing nature of the thiazole (B1198619) portion and the electron-donating effect of the methyl group on the benzene (B151609) moiety.

Electrophilic Aromatic Substitution (EAS) at the Benzene Moiety

The benzene ring of 5-methyl-1,3-benzothiazole can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The methyl group at the 5-position is an activating group and directs incoming electrophiles to the ortho and para positions (positions 4, 6, and 7). The thiazole ring is generally deactivating towards electrophilic substitution on the fused benzene ring.

Nitration: Nitration of the benzothiazole ring typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. For 5-methyl-1,3-benzothiazole, the substitution is expected to occur at the positions activated by the methyl group. The synthesis of 2-methyl-5-nitrobenzothiazole (B1346598) is achieved through the reaction of 2-methylbenzothiazole with nitric acid. ontosight.ai

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst or in a suitable solvent like hexafluoroisopropanol. libretexts.orgacs.org The regioselectivity will be directed by the methyl group.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3 / H2SO4 | 5-Methyl-4-nitro-1,3-benzothiazole, 5-Methyl-6-nitro-1,3-benzothiazole, 5-Methyl-7-nitro-1,3-benzothiazole |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-5-methyl-1,3-benzothiazole, 6-Bromo-5-methyl-1,3-benzothiazole, 7-Bromo-5-methyl-1,3-benzothiazole |

Nucleophilic Attack and Functionalization at the 2-Position

The C2 carbon of the benzothiazole ring is susceptible to nucleophilic attack, particularly when the ring is quaternized or when there is a suitable leaving group at this position. However, with a methanol (B129727) substituent, direct nucleophilic attack on the C2 carbon is less common. Functionalization at the 2-position is more readily achieved by starting with a 2-unsubstituted or 2-halo-substituted 5-methylbenzothiazole.

Deprotonation of the C2-H proton of 5-methyl-1,3-benzothiazole with a strong base like n-butyllithium (n-BuLi) would generate a nucleophilic center at the 2-position. This lithiated intermediate can then react with various electrophiles to introduce a wide range of functional groups. While direct lithiation of this compound is complicated by the acidic hydroxyl proton, this pathway is significant for the functionalization of the parent 5-methyl-1,3-benzothiazole. cdnsciencepub.comresearchgate.net

N-Alkylation and Quaternization of the Thiazole Nitrogen

The lone pair of electrons on the nitrogen atom (N-3) of the benzothiazole ring in this compound imparts nucleophilic character, making it susceptible to alkylation. This reaction typically involves the treatment of the benzothiazole derivative with an alkyl halide, leading to the formation of a quaternary benzothiazolium salt. The quaternization introduces a positive charge on the nitrogen atom, which can significantly alter the electronic properties and biological activity of the molecule.

While direct N-alkylation studies on this compound are not extensively documented in the readily available literature, the general reactivity of the benzothiazole nucleus suggests that this transformation is a feasible and important derivatization strategy. For instance, the N-alkylation of the related compound 2-amino-1,3-benzothiazole with α-iodoketones proceeds at the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides. This reaction occurs at room temperature in acetone (B3395972) without the need for a base or catalyst, highlighting the inherent nucleophilicity of the thiazole nitrogen. Subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems.

The quaternization process can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the reaction temperature. The use of more reactive alkylating agents, such as methyl iodide or benzyl (B1604629) bromide, would be expected to facilitate the formation of the corresponding N-methyl or N-benzyl benzothiazolium salts of this compound.

| Reactant | Alkylating Agent | Product | Reaction Conditions | Reference |

| 2-Amino-1,3-benzothiazole | α-Iodoketones | 2-Amino-1,3-benzothiazolium iodides | Acetone, Room Temperature | General reactivity principle |

Formation of Complex Hybrid Molecules and Advanced Scaffolds

The this compound core is a valuable synthon for the construction of more complex molecular architectures and hybrid molecules. These advanced scaffolds often integrate the benzothiazole moiety with other heterocyclic systems, leading to compounds with novel properties. One prominent strategy for creating such hybrids is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This approach typically involves the conversion of the hydroxyl group of this compound into a more reactive intermediate, such as an azide (B81097). For example, the alcohol can be first converted to the corresponding 2-(chloromethyl)-5-methyl-1,3-benzothiazole, which can then be reacted with sodium azide to yield 2-(azidomethyl)-5-methyl-1,3-benzothiazole. This azide intermediate is a key building block for the synthesis of 1,2,3-triazole-containing hybrids.

The subsequent reaction of 2-(azidomethyl)-5-methyl-1,3-benzothiazole with a variety of terminal alkynes in the presence of a copper(I) catalyst affords a library of 1,4-disubstituted 1,2,3-triazole-benzothiazole hybrids. This methodology allows for the introduction of diverse functionalities onto the molecular scaffold, enabling the fine-tuning of its chemical and biological properties. The triazole ring acts as a stable and rigid linker, connecting the benzothiazole unit to other molecular fragments.

The synthesis of these hybrid molecules has been reported to produce moderate to good yields. The resulting compounds often exhibit interesting biological activities, and their structures are typically confirmed using various spectroscopic techniques, including NMR and mass spectrometry.

| Starting Material | Reagents | Intermediate | Reaction | Product | Yield | Reference |

| This compound | 1. SOCl₂2. NaN₃ | 2-(Azidomethyl)-5-methyl-1,3-benzothiazole | Cu(I)-catalyzed azide-alkyne cycloaddition with terminal alkynes | 1,4-Disubstituted 1,2,3-triazole-benzothiazole hybrids | Moderate to Good | Synthetic strategy based on similar reported reactions |

This table outlines a plausible synthetic pathway for the creation of benzothiazole-triazole hybrids, drawing upon established chemical transformations.

Mechanistic Investigations of Key Transformations

The key transformations in the derivatization of this compound involve well-established reaction mechanisms. The conversion of the primary alcohol to an alkyl halide, a crucial step for subsequent nucleophilic substitutions, can proceed through different pathways depending on the reagent used. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) typically follows an S(_N)2 mechanism. This involves the initial formation of a good leaving group (a chlorosulfite or a dibromophosphite ester, respectively), which is then displaced by a halide ion in a backside attack, leading to an inversion of configuration if the carbon center is chiral. When using hydrogen halides (HX), the reaction mechanism is dependent on the structure of the alcohol. For primary alcohols like this compound, the reaction with HX is also likely to proceed via an S(_N)2 pathway after protonation of the hydroxyl group to form a better leaving group (water). libretexts.orgmasterorganicchemistry.comlibretexts.org

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry" for forming triazole rings, has a well-elucidated mechanistic cycle. The reaction is believed to initiate with the formation of a copper acetylide from the terminal alkyne and the Cu(I) catalyst. This copper acetylide then reacts with the azide, in this case, 2-(azidomethyl)-5-methyl-1,3-benzothiazole, in a concerted or stepwise fashion to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges and, after protonolysis, releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. nih.gov The high regioselectivity for the 1,4-isomer is a hallmark of the copper-catalyzed reaction.

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Methyl 1,3 Benzothiazol 2 Yl Methanol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (5-Methyl-1,3-benzothiazol-2-yl)methanol and its derivatives in solution. nih.govresearchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of benzothiazole (B30560) derivatives, aromatic protons typically appear in the range of 7.31–8.11 ppm. rsc.orgnih.gov For instance, in some derivatives, protons of a non-substituted benzothiazole structure show a triplet between δ 7.31–7.33 ppm, a multiplet between δ 7.42–7.46 ppm, and two doublets in the regions of δ 7.76–7.78 ppm and 7.99–8.01 ppm. nih.gov The ¹³C NMR spectra of these compounds show carbonyl carbons in the range of 165.98–166.59 ppm, while other aromatic carbons are observed between 102.78–166.59 ppm and aliphatic carbons between 11.93–79.86 ppm. rsc.orgnih.gov The chemical shifts are determined by referencing them to an internal standard, commonly tetramethylsilane (B1202638) (TMS). researchgate.net

Table 1: Representative NMR Data for Benzothiazole Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 7.31 - 8.11 | Aromatic protons of the benzothiazole ring system. rsc.orgnih.gov |

| ¹³C | 102.78 - 166.59 | Aromatic carbons. rsc.orgnih.gov |

| ¹³C | 11.93 - 79.86 | Aliphatic carbons. rsc.orgnih.gov |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

X-ray Crystallography for Single-Crystal Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound and its derivatives, single-crystal X-ray diffraction analysis provides accurate bond lengths, bond angles, and conformational details. bas.bg

Studies on related benzothiazole structures reveal that the benzothiazole ring system is often nearly planar. nih.govnih.gov The crystal packing is stabilized by a network of intermolecular interactions, which can include conventional hydrogen bonds (e.g., O-H···N, N-H···N), weaker C-H···O and C-H···N interactions, and π-π stacking between aromatic rings. nih.govmdpi.com For example, in the crystal structure of one derivative, dimeric units are formed through C–H···N hydrogen bonds, which are further linked by C–H···O and C–H···π interactions to create a three-dimensional network. nih.gov The study of these interactions is crucial for understanding the solid-state properties of the material and for crystal engineering. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts within the crystal structure. mdpi.com

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.govmdpi.com This is critical for confirming the identity of a synthesized compound.

Tandem Mass Spectrometry (MS/MS) , often coupled with liquid chromatography (LC-MS/MS), is used to study the fragmentation of a selected precursor ion. nih.gov By inducing fragmentation and analyzing the resulting product ions, it is possible to deduce the structure of the original molecule. researchgate.net For benzothiazole compounds, fragmentation patterns can be characterized by varying the collision energy. massbank.eu Common fragmentation may involve the cleavage of the bond between the benzothiazole core and the methanol (B129727) group or rearrangements within the heterocyclic ring system. researchgate.net Atmospheric pressure chemical ionization (APCI) is one of the ionization methods used to study the fragmentation patterns of benzothiazole derivatives. researchgate.net

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR), Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. elsevier.com These techniques are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their characteristic vibrational modes. nih.gov

For this compound, the FT-IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretching vibration of the methanol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the methyl and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the benzothiazole ring (typically in the 1400-1600 cm⁻¹ region), and C-O stretching of the alcohol (around 1000-1200 cm⁻¹). mdpi.comresearchgate.net

Raman spectroscopy provides complementary information. researchgate.netresearchgate.net The analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes of the molecule. nih.govmdpi.commdpi.com

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200 - 3600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2970 |

| C=N / C=C (ring) | Stretching | 1400 - 1600 |

| C-O (alcohol) | Stretching | 1000 - 1200 |

Note: These are general ranges and the exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Visible) and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of this compound and its derivatives. nih.gov Benzothiazole derivatives are known to be fluorescent and their photophysical properties can be tuned by modifying their chemical structure. nih.govrsc.org

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum is characterized by one or more absorption bands (λmax), which correspond to the energy required to promote an electron from a lower energy molecular orbital (like the HOMO - Highest Occupied Molecular Orbital) to a higher energy one (like the LUMO - Lowest Unoccupied Molecular Orbital). nih.gov For many benzothiazole derivatives, absorption bands are observed in the UV region. rsc.org

Fluorescence spectroscopy measures the light emitted when a molecule returns from an excited electronic state to the ground state. Key parameters include the emission wavelength (which is at a lower energy/longer wavelength than the absorption, a phenomenon known as the Stokes shift) and the fluorescence quantum yield. nih.gov Some benzothiazole derivatives exhibit interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts. rsc.orgnih.govresearchgate.netmdpi.com The solvent can also have a significant effect on the absorption and emission properties of these compounds. nih.gov

Computational and Theoretical Studies on 5 Methyl 1,3 Benzothiazol 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Frontier Molecular Orbitals)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure of molecules. DFT methods are used to determine optimized molecular geometries, electronic energies, and the distribution of electrons within a molecule.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

For benzothiazole (B30560) derivatives, DFT calculations are routinely employed to compute these parameters. The energies of HOMO, LUMO, and the corresponding energy gap provide insights into the molecule's electronic transitions and its potential for charge transfer interactions within itself or with other molecules. For instance, in QSAR studies of benzothiazole derivatives, HOMO and LUMO energies are often used as descriptors to correlate with biological activity. semanticscholar.orgresearchgate.net

Table 1: Example Frontier Orbital Energies for Benzothiazole Derivatives Calculated by Semi-Empirical (AM1) and DFT Methods

This table presents data for related benzothiazole structures to illustrate typical values, as specific data for (5-Methyl-1,3-benzothiazol-2-yl)methanol was not available.

| Compound Class | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Substituted Piperazine Benzothiazoles | DFT (B3LYP/6-31G**) | -6.21 to -5.87 | -1.78 to -1.41 | 4.09 to 4.54 |

| Antimalarial Benzothiazoles | Semi-Empirical (AM1) | -9.35 to -8.98 | -1.13 to -0.73 | 7.91 to 8.52 |

Data sourced from studies on various benzothiazole derivatives. researchgate.netresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a computational method used to identify the most stable three-dimensional arrangement of a molecule. By rotating bonds and calculating the potential energy of each resulting structure, researchers can locate the global energy minimum, which corresponds to the most probable conformation of the molecule.

Building upon this, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. nih.gov In an MD simulation, the movements of atoms and molecules are calculated over a specific period, offering a detailed picture of how the molecule behaves in different environments, such as in solution or when interacting with a biological target like a protein. These simulations are crucial for understanding the stability of a molecule's conformation, its flexibility, and the specific interactions (e.g., hydrogen bonds) it forms with its surroundings. nih.gov

For example, MD simulations have been used to study the binding stability of novel benzothiazole inhibitors within the active site of enzymes. nih.gov Such studies can reveal key amino acid interactions and confirm whether a potential drug molecule remains stably bound to its target. nih.gov For this compound, MD simulations would be essential to predict its behavior in a biological system and to understand the stability of its interactions with a receptor.

Prediction of Chemical Reactivity and Stability via Global and Local Reactivity Descriptors

Computational methods can predict the reactivity of a molecule by analyzing its electronic properties. This is achieved through both visual and quantitative means.

The Molecular Electrostatic Potential (MEP) Map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net Different colors represent different electrostatic potential values: red typically indicates regions of negative potential (rich in electrons and prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor and susceptible to nucleophilic attack). researchgate.net MEP maps are invaluable for identifying a molecule's reactive sites and predicting intermolecular interactions. researchgate.net For a benzothiazole derivative, the MEP map would likely show negative potential around the nitrogen and sulfur heteroatoms, indicating these as likely sites for interaction with electrophiles. researchgate.netresearchgate.net

Global and Local Reactivity Descriptors provide quantitative measures of reactivity. These are often calculated using energies from DFT. Key global descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. These descriptors provide a more detailed picture of reactivity than MEP maps alone.

Table 2: Example Global Reactivity Descriptors for a Thiazole (B1198619) Derivative

This table shows representative calculated values for a related thiazole compound to demonstrate the application of these descriptors.

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.78 |

| Ionization Potential (I) | 6.54 |

| Electron Affinity (A) | 1.78 |

| Chemical Hardness (η) | 2.38 |

| Electronegativity (χ) | 4.16 |

| Electrophilicity Index (ω) | 3.64 |

Calculated values are often derived from HOMO and LUMO energies. researchgate.net

Spectroscopic Property Simulations (e.g., Time-Dependent DFT (TD-DFT) for UV-Vis Spectra)

Computational chemistry can simulate various types of spectra, providing a theoretical counterpart to experimental measurements. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as Ultraviolet-Visible (UV-Vis) spectra. researchgate.net

By calculating the excitation energies and oscillator strengths of electronic transitions, TD-DFT can predict the absorption maxima (λmax) of a molecule. biointerfaceresearch.com These simulations are often performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. Comparing the simulated spectrum with an experimental one helps to validate the computational model and allows for a detailed assignment of the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. researchgate.net For this compound, TD-DFT calculations could predict its UV-Vis absorption profile and how it might change in different solvent environments.

Table 3: Example of Simulated UV-Vis Absorption Maxima (λmax) for Thiophene (B33073) Dyes in Different Solvents

This table illustrates how TD-DFT can predict solvatochromic shifts for related heterocyclic dyes.

| Compound | λmax in Methanol (B129727) (nm) | λmax in Chloroform (nm) | λmax in DMF (nm) |

| Thiophene Dye 4a | 486 | 502 | 626 |

| Thiophene Dye 4b | 498 | 508 | 648 |

| Thiophene Dye 4c | 492 | 506 | 632 |

| Thiophene Dye 4d | 502 | 512 | 654 |

Data sourced from a study on bis-azo thiophene dyes. biointerfaceresearch.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to create models that correlate a molecule's structural features with its biological activity or physical properties. allsubjectjournal.com These models are highly valuable in drug design and materials science for predicting the properties of new, unsynthesized compounds.

In modern QSAR, many of the structural descriptors are derived from computational chemistry. Theoretical parameters such as HOMO/LUMO energies, dipole moment, atomic net charges, and polarizability are frequently used to build robust predictive models. semanticscholar.orgresearchgate.net Multiple Linear Regression (MLR) is a common technique used to generate a mathematical equation that links these descriptors to the observed activity. allsubjectjournal.com

For benzothiazole derivatives, QSAR models have been successfully developed to predict activities ranging from antimalarial to anthelmintic. semanticscholar.orgallsubjectjournal.com For example, a QSAR model for antimalarial benzothiazoles found that activity was strongly correlated with the atomic charges on specific carbon atoms of the benzothiazole ring, as well as the HOMO and LUMO energies. semanticscholar.org

An example of a QSAR equation for antimalarial benzothiazoles is: Log IC50 = 23.527 + 4.024 (qC4) + 273.416 (qC5) + 141.663 (qC6) – 0.567 (ELUMO) – 3.878 (EHOMO) – 2.096 (α) semanticscholar.org

This equation demonstrates how theoretical descriptors (atomic charges 'q', LUMO energy, HOMO energy, and polarizability 'α') can be used to predict the biological activity (Log IC50) of a compound in the series. semanticscholar.org Such a model could be used to estimate the potential activity of this compound if it falls within the same chemical class.

Applications in Medicinal Chemistry Research: Mechanistic and Target Oriented Investigations

Role as a Privileged Scaffold in Rational Drug Design

The benzothiazole (B30560) nucleus is considered a "privileged scaffold" in medicinal chemistry. This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a versatile template for designing novel bioactive agents. nih.gov The unique structural features of the benzothiazole ring system, including its bicyclic, planar structure and the presence of nitrogen and sulfur heteroatoms, allow for diverse molecular interactions with various biological receptors and enzymes. researchgate.netresearchgate.net

Medicinal chemists utilize this scaffold to develop compounds with a wide range of therapeutic applications, such as antitumor, antimicrobial, antidiabetic, and anti-inflammatory agents. nih.govsemanticscholar.org The ability to readily modify the benzothiazole core at different positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of compounds for improved potency and selectivity. benthamscience.comnih.gov This strategic approach is central to rational drug design, enabling the development of targeted therapies for complex diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.govtandfonline.com

Molecular Target Identification and Binding Mechanisms (e.g., Enzyme Inhibition Kinetics, Receptor Binding Assays in vitro)

Research into benzothiazole derivatives has identified several key molecular targets responsible for their therapeutic effects. These compounds are known to interact with various enzymes and receptors, leading to the modulation of critical cellular pathways.

Enzyme Inhibition: A primary mechanism of action for many benzothiazole derivatives is enzyme inhibition. Specific targets identified include:

Kinases: Many benzothiazole compounds act as tyrosine kinase inhibitors, which is a crucial mechanism for their anticancer effects. nih.gov

Carbonic Anhydrase (CA): The benzothiazole scaffold plays a significant role in the inhibition of the metalloenzyme carbonic anhydrase, particularly isoforms associated with hypoxic tumors. tandfonline.comnih.gov

Dihydroorotase: This enzyme has been identified as a molecular target for the antimicrobial activity of some benzothiazole derivatives against E. coli. nih.gov

Dihydropteroate Synthase (DHPS): Molecular docking studies suggest that benzothiazole derivatives can target the DHPS enzyme, contributing to their antimicrobial properties. mdpi.com

Cholinesterases (AChE and BuChE) and Monoamine Oxidase B (MAO-B): In the context of neurodegenerative diseases, benzothiazole derivatives have been designed as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and MAO-B, enzymes implicated in the pathology of Alzheimer's disease. nih.govrsc.org

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1): This enzyme is a validated target for antitubercular agents, and several benzothiazole derivatives have been reported as selective inhibitors of DprE1. nih.gov

Receptor Binding: Benzothiazole derivatives also function by binding to specific receptors. For instance, they have been developed as ligands for the histamine H₃ receptor (H₃R), which is a target for treating central nervous system disorders. nih.govtandfonline.com The binding affinity of these compounds is often determined through in vitro receptor binding assays, with some derivatives showing high affinity in the nanomolar range. nih.govrsc.org

Binding Mechanisms: Molecular docking and dynamics simulations have provided insights into the binding mechanisms. These studies show that benzothiazole derivatives often form hydrogen bonds and hydrophobic interactions with key amino acid residues within the active sites of their target enzymes. nih.govnih.gov For example, interactions with the flavin adenine dinucleotide (FAD) cofactor in the MAO-B active site have been noted as a significant finding for some derivatives. rsc.org

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences the biological activity of benzothiazole derivatives and for guiding the design of more potent compounds. nih.gov Literature reviews consistently indicate that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly important for modulating pharmacological activity. benthamscience.comsemanticscholar.org

Key SAR findings for benzothiazole derivatives include:

Substitution at C-2: This position is a common site for modification. Introducing various aryl amide and aryl urea functionalities at C-2 has been a strategy to develop compounds screened against human cancer cell lines. tandfonline.com The nature of the substituent at this position can significantly impact potency and target selectivity.

Substitution at C-6: Modifications at the C-6 position have also been shown to enhance biological effects. For instance, in a series of benzothiazole derivatives designed as Retinoid X Receptor-α (RXRα) antagonists, compounds with a substituent at C-6 exhibited better transcriptional inhibitory activities than those with a substituent at C-7. mdpi.com

Influence of Specific Functional Groups: The addition of specific chemical groups can dramatically alter activity. For example, SAR studies on antibacterial benzothiazoles revealed that substituting methyl or bromo groups at the 7th position enhanced antibacterial action. nih.gov In another study, the presence of a diethylamino group on a benzylidene ring attached to the main scaffold augmented antibacterial activity against K. pneumonia. nih.gov

Impact of Fused Ring Systems: The incorporation of additional heterocyclic rings, such as pyrazole, has been shown to significantly enhance the antitumor activity of benzothiazole derivatives. nih.gov

These SAR studies, often supported by computational and molecular modeling, help to rationalize the observed biological activities at the molecular level and provide a roadmap for optimizing lead compounds. rjptonline.orgmdpi.com

Design and Synthesis of Biochemical Probes

While specific studies detailing the use of (5-Methyl-1,3-benzothiazol-2-yl)methanol as a biochemical probe are not extensively documented, the broader benzothiazole scaffold is a valuable fluorophore used in the design of probes for biological imaging and detection. Its structural properties allow for modifications that can create "turn-on" fluorescent responses to specific analytes.

A notable example is the design of a benzothiazole-based derivative, BFTF, which functions as a red-emitting probe for imaging superoxide anions (O₂•⁻) in vivo. nih.gov This probe was developed by modifying a hydroxyphenyl benzothiazole scaffold to include an acrylonitrile unit and a furan ring, which extends the π-conjugation system and enhances intramolecular charge transfer. nih.gov The probe demonstrates near-infrared fluorescent emission, a large Stokes shift, and deep tissue penetration, making it suitable for visualizing the overproduction of O₂•⁻ in living mice with induced liver injury. nih.gov This illustrates the utility of the benzothiazole core in creating sophisticated tools for studying cellular processes and disease pathology.

Exploration of Anti-Infective Mechanisms (e.g., Antibacterial, Antifungal, Antitubercular activities at the molecular and cellular levels)

The benzothiazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum anti-infective properties. benthamscience.comniscair.res.in Derivatives have been synthesized and tested against numerous bacterial, fungal, and mycobacterial strains.

Antibacterial Activity

Benzothiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.net Their mechanisms of action often involve the inhibition of essential bacterial enzymes. researchgate.net Studies have shown that these compounds can target enzymes involved in cell wall synthesis, cell division, and DNA replication. researchgate.netresearchgate.net For example, some benzothiazole derivatives inhibit E. coli dihydroorotase. nih.gov The antibacterial potency is highly dependent on the substitutions on the benzothiazole ring. nih.gov

Antifungal Activity

Several benzothiazole derivatives have been evaluated for their antifungal properties against strains such as Candida albicans, Aspergillus niger, and Candida krusei. nih.govmedipol.edu.tr In some cases, the antifungal activity of synthesized compounds was found to be comparable to or even better than the standard drug fluconazole. medipol.edu.tr The mechanism can involve the induction of DNA and protein leakage in fungal spores. nih.gov

Antitubercular Activity

Benzothiazole derivatives have emerged as promising agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains. researchgate.netnih.govrsc.org A key target for these compounds is 7,8-Diamino pelargonic acid aminotransaminase (DAPA), an enzyme crucial for biotin biosynthesis in Mtb. nih.gov Another important target is DprE1, an enzyme involved in the synthesis of the mycobacterial cell wall. nih.govrsc.org Some benzothiazole-based compounds have shown significant activity, with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against both sensitive and resistant Mtb strains. researchgate.netnih.gov

| Compound Type | Microorganism | Activity/MIC | Reference |

|---|---|---|---|

| Benzothiazole Derivatives | Staphylococcus aureus | MIC: 25-200 µg/mL | nih.gov |

| Benzothiazole Derivatives | Escherichia coli | MIC: 25-100 µg/mL | nih.gov |

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione | Candida krusei | MIC: 8-16 µg/mL | medipol.edu.tr |

| 6-benzoyl-3-substitutedmethylbenzo[d]thiazole-2(3H)-thione | Candida parapisilosis | MIC: 4 µg/mL | medipol.edu.tr |

| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | M. tuberculosis H37Rv | MIC: 1 µg/mL | nih.gov |

| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | MDR-MTB | MIC: 2 µg/mL | nih.gov |

| Benzothiazole-naphthalene derivative (BNTZ 2) | M. tuberculosis H37Rv | MIC: 6 µg/mL | researchgate.net |

| Benzothiazole-isoquinoline derivative (BNTZ 9) | MDR-MTB | MIC: 8 µg/mL | researchgate.net |

Investigations into Anti-Cancer Mechanisms (e.g., Cellular Pathway Modulation, Apoptosis Induction in vitro)

Derivatives of the benzothiazole scaffold are recognized for their significant anticancer properties, acting through various mechanisms to inhibit tumor growth and induce cancer cell death. tandfonline.comnih.gov These compounds have shown antiproliferative activity against a wide range of human cancer cell lines, including those from colon, breast, lung, and liver cancers. tandfonline.comnih.gov

Cellular Pathway Modulation

Benzothiazole compounds can interfere with key signaling pathways that are often dysregulated in cancer. researchgate.net They have been shown to inhibit tumor-associated enzymes and receptors that control angiogenesis, cell proliferation, and survival. researchgate.net For example, some derivatives act as inhibitors of vascular endothelial growth factor (VEGF) pathways, which are critical for tumor blood supply. researchgate.net Additionally, studies have shown that benzothiazoles can modulate the NF-κB pathway, which plays a crucial role in inflammation-driven cancer progression. nih.gov By inhibiting NF-κB, these compounds can suppress the expression of downstream targets like COX-2 and iNOS, thereby reducing cell proliferation and migration. nih.gov

Apoptosis Induction

A primary mechanism through which benzothiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is often triggered through the mitochondrial (intrinsic) pathway. frontiersin.org Treatment with these compounds can lead to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the upregulation of pro-apoptotic proteins like Bax and p53. frontiersin.orgnih.govbohrium.com This cascade of events activates caspases, such as caspase-3, -8, and -9, which are the executioner enzymes of apoptosis. tandfonline.comnih.gov Studies have demonstrated that benzothiazole derivatives can induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG2), colorectal cancer, and gastric cancer cells. nih.govfrontiersin.orgnih.gov

| Compound/Derivative Type | Cancer Cell Line | Observed Effect / IC₅₀ or GI₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| Imidazo benzothiazole derivative | HepG2, MCF-7, HeLa | Effective at 4.0 µM | Enhancement of caspase-3 levels | tandfonline.com |

| Substituted bromopyridine acetamide benzothiazole | SKRB-3 (breast cancer) | IC₅₀: 1.2 nM | Apoptosis induction | tandfonline.com |

| Substituted bromopyridine acetamide benzothiazole | HepG2 (liver cancer) | IC₅₀: 48 nM | Apoptosis induction | tandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | HT-29 (colon cancer) | IC₅₀: 0.024 µM | Not specified | tandfonline.com |

| Benzothiazole-Chalcone Hybrid (C3) | AGS (gastric cancer) | IC₅₀: 7.55 µg/mL | Upregulation of caspases-3, -8, -9; Upregulation of Bax and p53 | nih.gov |

| N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide | Colorectal Cancer Cells | Suppressed proliferation | ROS-mediated mitochondrial intrinsic pathway | frontiersin.org |

| 2-substituted benzothiazole derivative | HepG2 (liver cancer) | IC₅₀: 38.54 µM (48h) | Mitochondrial membrane potential loss, NF-κB modulation | nih.gov |

| Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa (cervical cancer) | IC₅₀: 9.76 µM | 96.8% inhibition | nih.gov |

Modulatory Effects on Neurological Systems (e.g., Receptor modulation, enzyme activity)

Benzothiazole derivatives have shown significant potential for modulating various targets within the central nervous system (CNS), making them promising candidates for the treatment of neurological and neurodegenerative diseases. mdpi.comeurekaselect.comresearchgate.net The drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), for example, is used to treat amyotrophic lateral sclerosis and has been evaluated in clinical trials for Alzheimer's disease (AD). nih.gov

The mechanisms of action for benzothiazoles in the CNS are multifaceted and include:

Enzyme Inhibition: As mentioned previously, benzothiazole derivatives have been designed to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govrsc.org The inhibition of these enzymes is a key therapeutic strategy for AD, aiming to increase neurotransmitter levels and reduce oxidative stress and amyloid plaque formation. rsc.org Some compounds have shown potent dual inhibitory activity against AChE and MAO-B with IC₅₀ values in the nanomolar range. rsc.org

Receptor Modulation: Benzothiazoles can act as potent ligands for various CNS receptors. They have been developed as antagonists and inverse agonists for the histamine H₃ receptor (H₃R), which modulates the release of several key neurotransmitters, including acetylcholine, dopamine, and serotonin. nih.govtandfonline.com Modulating H₃R is being investigated as a therapeutic approach for cognitive deficits in disorders like AD and schizophrenia. nih.gov Furthermore, certain benzothiadiazine derivatives have been shown to act as positive allosteric modulators of kainate receptors (KARs), a type of ionotropic glutamate receptor, suggesting a role in modulating excitatory neurotransmission. nih.gov

Other Neurological Activities: Beyond specific enzyme and receptor targets, benzothiazole compounds have been investigated for broader neurological effects, such as anticonvulsant and antidepressant activities. mdpi.comeurekaselect.com These effects may be linked to the modulation of monoamine neurotransmitters in the brain or interactions with ion channels. nih.govmdpi.com

The development of multitarget-directed ligands (MTDLs) based on the benzothiazole scaffold is a promising strategy, particularly for complex, multifactorial diseases like Alzheimer's. nih.govtandfonline.com This approach aims to simultaneously engage multiple relevant biological targets to achieve a synergistic therapeutic effect. nih.gov

Applications in Materials Science and Engineering

Functional Polymers and Advanced Monomers

(5-Methyl-1,3-benzothiazol-2-yl)methanol serves as a valuable monomer for the synthesis of functional polymers. The presence of the hydroxyl group allows for its incorporation into polymer chains through various polymerization techniques, such as condensation polymerization, or by its conversion to other polymerizable functional groups like methacrylates.

One notable application is in the development of redox-responsive polymers. For instance, a methacrylic monomer bearing a redox-responsive benzothiazole-disulfide group has been copolymerized to create functional copolymers. rsc.org These polymers can undergo facile post-polymerization functionalization via thiol-disulfide exchange reactions, enabling the attachment and release of molecules under specific reducing conditions. rsc.org This functionality is particularly useful for creating reversibly functionalizable polymeric coatings for biomedical applications. rsc.org While this example does not directly use this compound, the underlying chemistry demonstrates a clear pathway for its use in creating similar advanced polymeric materials. By converting the hydroxyl group of this compound to a disulfide-containing moiety, analogous redox-responsive polymers could be synthesized.

The general synthetic strategy for such polymers often involves the use of reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the creation of copolymers with well-defined structures and narrow molecular weight distributions. rsc.org

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Functionalization of Monomer | Potential Polymer Properties |

|---|---|---|

| Polycondensation | Direct reaction with diacids or diacyl chlorides | Thermally stable polyamides or polyesters |

| Ring-Opening Polymerization | Conversion to a cyclic ester or carbonate | Biodegradable polymers |

Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells, Fluorescent Dyes)

The benzothiazole (B30560) core is a well-known fluorophore, and its derivatives are extensively studied for their applications in optoelectronic materials. research-nexus.netacs.orgresearchgate.net The incorporation of a 5-methyl group and a 2-methanol group can further modulate the photophysical properties of the benzothiazole scaffold.

Theoretical studies on benzothiazole derivatives have shown that their geometry, electronic, and optical properties are suitable for use in Organic Light-Emitting Diodes (OLEDs). research-nexus.netresearchgate.net The non-planar configurations of some benzothiazole derivatives are crucial for their performance in these devices. research-nexus.net By tuning the molecular structure, the emission color of these materials can be controlled, with some derivatives emitting in the bluish-white or red regions of the spectrum. research-nexus.net

The photophysical properties of benzothiazole-based dyes can be fine-tuned by the introduction of different substituents. For instance, the presence of a methyl group can influence the planarity of the molecule, thereby affecting the intramolecular charge transfer and shifting the absorption and emission wavelengths. acs.org This principle suggests that this compound could be a precursor to fluorescent dyes with tailored properties for OLED applications. By reacting the hydroxyl group with various aromatic or electron-donating/withdrawing moieties, a library of fluorescent compounds could be synthesized.

Table 2: Photophysical Properties of Representative Benzothiazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|

| Benzothiazole derivative with triphenylamine | ~340 | Bluish-white emission | OLEDs | research-nexus.netacs.org |

| Benzothiazole derivative with cyano-PV unit | - | Red emission | OLEDs | research-nexus.net |

Chemo/Biosensors and Fluorescent Probes for Non-Biological Applications

The inherent fluorescence of the benzothiazole scaffold makes it an excellent platform for the development of chemo/biosensors and fluorescent probes. acs.orgacs.orgmdpi.comresearchgate.netresearchgate.net These sensors often operate on the principle of fluorescence quenching or enhancement upon binding to a specific analyte.

Benzothiazole-based chemosensors have been successfully designed for the detection of various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgacs.orgresearchgate.net These sensors can exhibit both colorimetric and ratiometric fluorescence responses, allowing for naked-eye detection and more precise quantitative measurements. acs.orgacs.org The design of these sensors often involves the incorporation of specific binding sites that can selectively interact with the target analyte. The hydroxyl group of this compound provides a convenient handle for introducing such functionalities.

For example, a benzothiazole-based chemosensor was developed for the detection of cyanate (B1221674) anions through a hydrogen bonding mechanism. researchgate.net This demonstrates the versatility of the benzothiazole core in designing sensors for a wide range of analytes beyond metal ions. By functionalizing the hydroxyl group of this compound with appropriate recognition elements, it is plausible to develop novel fluorescent probes for various non-biological applications, such as environmental monitoring.

Table 3: Examples of Benzothiazole-Based Chemosensors

| Target Analyte | Sensing Mechanism | Response Type | Reference |

|---|---|---|---|

| Zn²⁺, Cu²⁺, Ni²⁺ | Chelation | Colorimetric and Ratiometric Fluorescence | acs.orgacs.orgresearchgate.net |

| Cyanate Anions | Hydrogen Bonding | Colorimetric and Fluorogenic | researchgate.net |

Corrosion Inhibition Mechanisms

Benzothiazole and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly mild steel, in acidic environments. researchgate.netresearchgate.netchesci.comresearcher.lifescinito.ai The mechanism of inhibition primarily involves the adsorption of the benzothiazole molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. researchgate.netchesci.com

Studies on various benzothiazole derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic processes. researchgate.netchesci.com The efficiency of inhibition is dependent on the concentration of the inhibitor, with higher concentrations generally leading to better protection. researchgate.netchesci.com The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.netchesci.com While specific studies on this compound are limited, its structural similarity to other effective benzothiazole inhibitors suggests it would exhibit similar corrosion-inhibiting properties. The hydroxyl group might further enhance its adsorption on the metal surface through hydrogen bonding.

Table 4: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Mild Steel in Acidic Media

| Inhibitor | Concentration | Inhibition Efficiency (%) | Inhibition Type | Reference |

|---|---|---|---|---|

| 6-methyl-1,3-benzothiazol-2-amine | 10.0 mM | >90 | Mixed | researchgate.net |

| 2-phenylbenzothiazole | 0.1 g/L | ~97 | Mixed | chesci.com |

Dye and Pigment Chemistry

The benzothiazole moiety is a key component in the synthesis of various dyes and pigments, particularly azo dyes. isca.inrsc.orguobaghdad.edu.iqnih.govisca.meresearchgate.netresearchgate.net These dyes are known for their vibrant colors and good fastness properties on various substrates.

The general synthesis of benzothiazole-based azo dyes involves the diazotization of a 2-aminobenzothiazole (B30445) derivative, followed by a coupling reaction with a suitable coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. isca.inrsc.orgnih.govisca.me To utilize this compound in this context, the methanol (B129727) group would first need to be converted to an amino group. Alternatively, a precursor with an amino group at the 2-position and a methyl group at the 5-position could be used, with the resulting dye potentially being further functionalized at a different position.

The color of the resulting azo dye is dependent on the electronic nature of the substituents on both the benzothiazole ring and the coupling component. isca.me The presence of the benzothiazole moiety has been shown to improve the fastness properties of azo disperse dyes compared to their naphthol-based analogs. researchgate.net Furthermore, some benzothiazole-based azo dyes exhibit fluorescence, making them suitable for specialized applications. researchgate.netresearchgate.net

Table 5: Synthesis of Azo Dyes from Benzothiazole Derivatives

| Diazo Component | Coupling Component | Resulting Dye Type | Reference |

|---|---|---|---|

| Diazotized 2-amino-1,3-benzothiazole | Substituted anilines and phenols | Mono azo dyes | isca.in |

| Diazotized 2-amino-6-substituted benzothiazoles | 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Azo dyes | rsc.org |

Applications in Catalysis and Coordination Chemistry

Ligand Design and Synthesis

There is no available scientific literature detailing the design and synthesis of ligands specifically derived from (5-Methyl-1,3-benzothiazol-2-yl)methanol.

Metal Complexation and Elucidation of Coordination Modes

No studies have been found that report the complexation of metals with ligands derived from this compound, and therefore, no coordination modes have been elucidated.

Catalytic Activity of Benzothiazole-Derived Metal Complexes

While other benzothiazole-derived metal complexes have shown catalytic activity, there is no information on the catalytic applications of complexes synthesized from this compound.

Mechanistic Aspects of Catalysis

Due to the lack of studies on the catalytic activity of metal complexes derived from this compound, there are no mechanistic investigations to report.

Advanced Analytical Methodologies for Characterization and Quantification

Development of Advanced Chromatographic Techniques

Chromatographic methods are central to the separation, identification, and quantification of benzothiazole (B30560) derivatives from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely employed techniques in this domain.

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the analysis of benzothiazole derivatives, including those that may be thermally unstable. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A common approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. For instance, a method developed for a structurally related compound utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and methanol (B129727) in a 70:30 ratio. journaljpri.comresearchgate.net The detection is often accomplished using ultraviolet (UV) detectors, as the benzothiazole ring system exhibits strong UV absorbance. ucdavis.edu Diode Array Detectors (DAD) can provide complete UV spectra of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra against known standards. ucdavis.edu For more complex analyses, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS), a technique that provides exceptional sensitivity and structural information, making it suitable for trace-level quantification in biological and environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable benzothiazole compounds, GC-MS is an exceptionally powerful analytical tool. It combines the superior separation capability of gas chromatography with the highly sensitive and specific detection of mass spectrometry. In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase within a long capillary column. ucdavis.edu

A GC-MS/MS method has been successfully developed for the simultaneous analysis of ten common benzothiazoles in various environmental samples like water, sediment, and sludge. nih.gov This method involves sample preparation using solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. nih.gov The subsequent GC-MS/MS analysis provides low limits of quantification (LOQ), often in the nanogram-per-liter (ng/L) to nanogram-per-gram (ng/g) range, demonstrating its high sensitivity. nih.gov The mass spectrometer identifies compounds based on their unique mass fragmentation patterns, offering a high degree of confidence in the identification of analytes in complex mixtures. ucdavis.edu However, it is important to note that some benzothiazole derivatives can be thermally labile and may degrade in the high temperatures of the GC injector, making HPLC a more suitable alternative in those cases. ucdavis.edu

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Findings & Applications | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 Column | Acetonitrile-water or Acetonitrile-methanol gradients | UV, Diode Array Detector (DAD) | Suitable for thermally labile compounds; DAD allows for spectral confirmation of peak identity. | journaljpri.comresearchgate.netucdavis.edu |

| GC-MS/MS | SPB-5 column or similar | Helium | Triple Quadrupole Mass Spectrometer | High sensitivity (ng/L LOQs) for environmental trace analysis of volatile benzothiazoles. | ucdavis.edunih.gov |

| HPLC-MS/MS | X-Bridge Glycan BEH Amide (HILIC) | Acetonitrile/water with formic acid | Tandem Mass Spectrometer | Provides high sensitivity and structural information for analysis in complex biological matrices like plasma. | researchgate.net |

Electrochemical Methods for Detection and Characterization of Redox Properties

Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of redox-active compounds like (5-Methyl-1,3-benzothiazol-2-yl)methanol. These techniques measure the changes in electrical current or potential resulting from oxidation or reduction reactions of the analyte at an electrode surface.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of benzothiazole derivatives. researchgate.net By scanning the potential of an electrode and measuring the resulting current, CV can determine the oxidation and reduction potentials of a compound. This information is valuable for understanding its electronic structure and potential involvement in redox reactions. Studies on various benzothiazole derivatives have utilized CV to characterize their half-wave potentials, providing insight into their electrochemical behavior. researchgate.net

Voltammetric Sensing

More advanced voltammetric techniques, such as Differential Pulse Voltammetry (DPV) and Linear Sweep Voltammetry (LSV), are employed to develop highly sensitive electrochemical sensors. Researchers have designed chemosensors based on benzothiazole-containing metal complexes for the detection of specific biomolecules like guanine (B1146940). elsevierpure.com In these systems, the interaction between the benzothiazole sensor and the target analyte causes a measurable change in the voltammetric signal. This approach has achieved very low detection limits, reaching nanomolar (nM) concentrations. elsevierpure.com The methodology benefits from simplicity and high sensitivity without requiring modification of the electrode surface. elsevierpure.com

| Technique | Purpose | Key Parameters Measured | Application Example | Reference |

|---|---|---|---|---|

| Cyclic Voltammetry (CV) | Characterization of redox properties | Oxidation/Reduction Potentials, Half-wave Potentials | Investigating the electrochemical behavior of new redox-active materials based on benzothiazole. | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis and sensing | Peak Current vs. Concentration | Nanomolar detection of guanine using a benzothiazole-based chemosensor. | elsevierpure.com |

| Linear Sweep Voltammetry (LSV) | Quantitative analysis and sensing | Peak Current vs. Concentration | Used alongside DPV and CV to explore the recognition behavior of chemosensors. | elsevierpure.com |

Spectrophotometric Assays for Specific Research Purposes and Reaction Monitoring

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are indispensable tools for the routine quantification and functional characterization of benzothiazole derivatives. These techniques rely on the principle that molecules absorb light at specific wavelengths.

UV-Vis Spectroscopy for Quantification and Characterization

The conjugated aromatic system of the benzothiazole ring gives rise to characteristic absorption bands in the UV-Vis spectrum. nih.gov These absorption maxima can be used for quantitative analysis based on the Beer-Lambert law, which relates absorbance directly to concentration. For example, specific benzothiazole compounds have been characterized by their distinct absorption maxima (λmax) in various solvents. nih.gov This technique is also fundamental for monitoring chemical reactions. The formation of a benzothiazole derivative can be tracked by observing the appearance of its characteristic absorption band. For instance, the reaction of a thiophene-appended benzothiazole ligand with copper ions resulted in a clear color change and a shift in the absorption band from 353 nm to 412 nm, allowing for ratiometric detection of the metal ion. acs.org

Functional Spectrophotometric Assays

Spectrophotometry is also the basis for various functional assays. The antioxidant capacity of benzothiazole derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ijprajournal.com In this assay, the reduction of the stable DPPH free radical by an antioxidant compound leads to a decrease in absorbance at approximately 517 nm. The extent of this decrease is proportional to the radical scavenging activity of the compound being tested. ijprajournal.com This provides a straightforward method to screen and quantify the antioxidant potential of newly synthesized derivatives.

| Method | Principle | Typical Wavelength | Application | Reference |

|---|---|---|---|---|

| UV-Vis Spectroscopy | Measurement of light absorption by the conjugated benzothiazole system. | ~350-420 nm (varies by structure and solvent) | Reaction monitoring, quantification, and ratiometric detection of analytes. | nih.govacs.org |

| DPPH Radical Scavenging Assay | Reduction of DPPH radical by an antioxidant, causing a color change measured by absorbance. | ~517 nm | Determination of the antioxidant/radical scavenging potential of benzothiazole compounds. | ijprajournal.com |

Q & A

Q. What are the recommended synthetic routes for preparing (5-Methyl-1,3-benzothiazol-2-yl)methanol, and how can reaction progress be monitored?

The compound can be synthesized via reductive amination or cyclization reactions. For example:

- Reductive amination : React intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide with aldehydes under solvent-free conditions. Monitor reaction progress using TLC (e.g., Chloroform:Methanol 7:3 ratio) .

- Cyclization : Use thiourea or hydrazine hydrate in refluxing methanol, followed by ice-water quenching to isolate the product. Reflux times (4–5 hours) and TLC are critical for optimizing yield .

Q. How can the purity and structural integrity of this compound be validated?

Q. What are the key stability considerations for handling this compound?

- Store in anhydrous conditions (e.g., desiccator) to prevent hydrolysis of the benzothiazole ring.

- Avoid prolonged exposure to light, as thiazole derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural predictions?

- Use SHELXL or WinGX for single-crystal X-ray refinement to resolve ambiguities in bond lengths or stereochemistry. For example, anisotropic displacement parameters can clarify distortions in the benzothiazole ring caused by methyl/methanol substituents .

- Validate structures using the CIF format and check for consistency with IUCr standards (e.g., R-factor < 5%) .

Q. What strategies optimize the compound’s derivatization for biological activity studies?

- Schiff base formation : React the methanol group with aldehydes (e.g., 3,5-dichloro-2-hydroxybenzaldehyde) in methanol to generate bioactive conjugates. Use catalytic acetic acid to accelerate imine formation .

- Sulfonation : Introduce sulfonyl groups at the benzothiazole 2-position to enhance solubility and antimicrobial activity. Monitor reaction selectivity via HPLC .

Q. How can conflicting spectral data (e.g., unexpected IR peaks) be troubleshooted?

Q. What in silico methods predict the compound’s interactions with biological targets?

- Molecular docking : Model interactions with enzymes like Mycobacterium tuberculosis enoyl-ACP reductase using AutoDock Vina. Focus on hydrogen bonding between the methanol group and catalytic residues (e.g., Tyr158) .

- MD simulations : Assess binding stability over 100 ns trajectories with GROMACS. Analyze RMSD values (<2 Å) to validate target engagement .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.